molecular formula C9H10N2O B1442666 5-(Aminomethyl)isoindolin-1-one CAS No. 1334479-23-0

5-(Aminomethyl)isoindolin-1-one

Cat. No.: B1442666
CAS No.: 1334479-23-0
M. Wt: 162.19 g/mol
InChI Key: RUFMCPVWXYVFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)isoindolin-1-one is an organic compound with the molecular formula C9H10N2O. This compound belongs to the class of isoindolinones, which are heterocyclic compounds containing a fused ring system with nitrogen and oxygen atoms. Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical molecules.

Mechanism of Action

Target of Action

The primary target of the compound 5-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation . The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction is facilitated by the compound’s chemically reactive soft molecules, which influences their anti-cancer activity .

Biochemical Pathways

The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt normal cell cycle progression, leading to cell death, particularly in cancer cells .

Pharmacokinetics

The compound has been found to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anti-cancer activity . By inhibiting CDK7, the compound disrupts the cell cycle, leading to cell death . This makes this compound a potential candidate for anti-cancer action .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)isoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 7 (CDK7), where this compound acts as an inhibitor . This interaction is crucial as CDK7 is involved in cell cycle regulation and transcription. The compound’s ability to form hydrogen bonds with active amino acid residues of CDK7 enhances its inhibitory effect .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK7 can lead to the inhibition of RNA polymerase II-mediated transcription, thereby affecting gene expression . Additionally, this compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of CDK7, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK7, leading to the suppression of transcription and cell cycle progression. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of CDK7 activity and continuous induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with CDK7 occurs primarily in the nucleus, where it can inhibit transcription and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-alkylbenzoic acids with primary amines, leading to the formation of isoindolinones through intramolecular amidation . Another method includes the use of multicomponent reactions (MCRs) involving methyl 2-formylbenzoate, primary amines, and isocyanides . These reactions are typically carried out under acidic conditions to facilitate the formation of the isoindolinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach for producing isoindolinone derivatives with high efficiency and yields . This method utilizes ultrasonic irradiation to accelerate the reaction rate and improve selectivity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoindolinone compounds.

Scientific Research Applications

5-(Aminomethyl)isoindolin-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)isoindolin-1-one is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(aminomethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFMCPVWXYVFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)isoindolin-1-one
Reactant of Route 2
5-(Aminomethyl)isoindolin-1-one
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)isoindolin-1-one
Reactant of Route 4
5-(Aminomethyl)isoindolin-1-one
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)isoindolin-1-one
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)isoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.